Ethyl 2-(aminomethyl)benzoate
Overview
Description
Ethyl 2-(aminomethyl)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and features an ethyl ester group attached to the benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Another method involves the reduction of nitrobenzoic acid to aminobenzoic acid, followed by esterification with ethanol. This two-step process can be carried out using reducing agents like iron powder and hydrochloric acid for the reduction step, and sulfuric acid for the esterification step .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The continuous-flow synthesis of ethyl benzoate, for example, can be achieved through the esterification of benzoic acid with ethanol in a reactive distillation column .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(aminomethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use as a local anesthetic and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(aminomethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Ethyl 2-(aminomethyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
Methyl benzoate: Similar ester structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Benzocaine: A well-known local anesthetic with a similar ester structure but different functional groups, resulting in distinct pharmacological properties
Properties
IUPAC Name |
ethyl 2-(aminomethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMPDLRSKDVIOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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